molecular formula C23H38O3 B13730035 (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 18000-89-0

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Katalognummer: B13730035
CAS-Nummer: 18000-89-0
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: OAWOATRDZLDNDV-ITZNTROMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the cyclopenta[a]phenanthrene class, a structural motif prevalent in steroids and triterpenoids. Key features include:

  • Core structure: A tetracyclic cyclopenta[a]phenanthrene backbone with defined stereochemistry at positions 3R,5R,8R,9S,10S,13S,14S,17S.
  • Substituents:
    • A 2-methyl-1,3-dioxolane group at position 17, which introduces a five-membered oxygen-containing ring.
    • Methyl groups at positions 10 and 12.
    • A hydroxyl group at position 3, a common feature in bioactive steroids.
  • Physicochemical properties: The dioxolane moiety enhances solubility in polar solvents compared to purely alkyl-substituted analogs.

Eigenschaften

CAS-Nummer

18000-89-0

Molekularformel

C23H38O3

Molekulargewicht

362.5 g/mol

IUPAC-Name

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H38O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15-20,24H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20+,21+,22+/m1/s1

InChI-Schlüssel

OAWOATRDZLDNDV-ITZNTROMSA-N

Isomerische SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5(OCCO5)C)C)O

Kanonische SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of the Compound

Detailed Synthetic Routes

Starting Materials
  • Pregna-5,7-diene-3,20-dione or related steroidal diketones are commonly used as starting materials.
  • Ethylene glycol or 2-methyl-1,3-propanediol serves as the acetal-forming reagent.
Reaction Conditions
  • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are employed to catalyze the acetalization.
  • The reaction is typically carried out under reflux in anhydrous solvents such as benzene or toluene to facilitate water removal and drive the equilibrium toward acetal formation.
  • The reaction time varies from several hours to overnight, depending on scale and conditions.
Typical Synthetic Procedure
  • Dissolve the steroidal diketone in anhydrous solvent.
  • Add ethylene glycol or 2-methyl-1,3-propanediol.
  • Add a catalytic amount of acid catalyst.
  • Reflux the mixture with a Dean-Stark apparatus to continuously remove water formed during acetalization.
  • Monitor the reaction progress by TLC or HPLC.
  • Upon completion, neutralize the acid catalyst with a base such as sodium bicarbonate.
  • Extract and purify the product by recrystallization or chromatography.

Industrial Scale Preparation

  • Industrial synthesis follows similar principles but optimizes reaction parameters for yield, purity, and cost-effectiveness.
  • Large-scale reactors with efficient water removal systems are used.
  • Purification may include crystallization, column chromatography, and solvent washes.
  • Quality control involves NMR, MS, and HPLC to confirm structure and purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Pregna-5,7-diene-3,20-dione Commercially available steroidal diketone
Acetalizing Agent Ethylene glycol or 2-methyl-1,3-propanediol Protects carbonyl groups
Catalyst p-Toluenesulfonic acid or sulfuric acid Acid catalysis required
Solvent Benzene, toluene, or other anhydrous solvents Facilitate reflux and water removal
Temperature Reflux (~80-110 °C) Ensures reaction completion
Reaction Time 4-24 hours Monitored by TLC/HPLC
Purification Recrystallization, chromatography To isolate pure compound
Yield 60-85% Depends on scale and conditions

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxolane ring can be reduced to form a diol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are typically employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily studied for its potential therapeutic effects. Its structural characteristics suggest several applications:

Hormonal Activity

This compound exhibits properties similar to steroid hormones. Research indicates that it may act as a precursor or analog to certain steroids involved in metabolic processes. It can potentially be used in hormone replacement therapies or as a supplement in conditions related to hormonal deficiencies.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. This compound may be investigated for its ability to modulate inflammatory pathways and could be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

Preliminary research suggests that derivatives of this compound may possess anticancer properties. The mechanism might involve the inhibition of tumor growth or induction of apoptosis in cancer cells. Further studies are required to elucidate its efficacy and safety profiles.

Biochemical Applications

The compound's unique structure allows it to interact with biological systems in various ways:

Enzyme Inhibition

Research indicates that compounds with similar frameworks can inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for developing inhibitors for enzymes implicated in diseases like diabetes or obesity.

Receptor Modulation

Given its structural similarity to steroid hormones and other signaling molecules, this compound may act as a modulator of nuclear receptors. This application is particularly relevant in drug design targeting specific receptor pathways.

Case Studies

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Synthesis of steroid analogsDemonstrated the potential for modifying steroid frameworks to enhance biological activity.
Anticancer propertiesFound that certain derivatives inhibited tumor growth in vitro and in vivo models.
Hormonal modulationShowed promising results in regulating metabolic pathways through receptor interactions.

Wirkmechanismus

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and hydroxyl group are likely key functional groups involved in these interactions. The compound’s multiple chiral centers may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally analogous to several sterols, triterpenoids, and synthetic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name / ID Substituent at Position 17 Key Functional Groups Molecular Weight Biological Relevance / Applications Reference
Target Compound 2-Methyl-1,3-dioxolane -OH (C3), -CH₃ (C10, C13) ~400 (estimated) Potential steroid analog; solubility studies N/A
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-... (, Compound 1) Isoquinolin-4-yl -OH (C3), -CH₃ (C10, C13) 338.24 Didehydroepiandrosterone analog; biological screening
Stigmasterol (MOL000449) () Ethylidene side chain -OH (C3), double bond (C5-C6) 412.7 Plant sterol; membrane fluidity modulator
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-((tetrahydrofuran-2-yl)oxy)... () Tetrahydrofuran-2-yloxy -O-tetrahydrofuran (C3) 360.53 Synthetic intermediate; structural studies
(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)... () 6-Methylheptan-2-yl (branched alkyl) -OH (C3), -CH₃ (C10, C13) 388.67 Cholesterol analog; toxicological studies
(3S,8S,9S,10R,13R,14S,17R)-17-((2R)-6-Hydroxy-7-methyl-6-phenyloctan-2-yl)-... () Hydroxy-phenylalkyl -OH (C3, C6), -CH₃ (C7, C10, C13) 492.78 High polarity; drug delivery applications

Key Findings:

Substituent Diversity at Position 17: The dioxolane group in the target compound offers intermediate polarity compared to isoquinoline () or alkyl chains (). This may influence pharmacokinetic properties like absorption and metabolism.

Stereochemical Impact :

  • The stereochemistry at C3 (R-configuration in the target vs. S-configuration in compounds) affects receptor binding. For example, stigmasterol (C3-OH in S-configuration) interacts differently with lipid membranes .

Biological Activity: Isoquinoline-substituted analogs () showed bioactivity as hormone analogs, with HRMS data validating their structural integrity . The target compound’s dioxolane group may confer metabolic stability, as similar oxygen-containing rings resist rapid enzymatic degradation.

Synthetic and Analytical Methods :

  • Silica gel chromatography () and NMR/HRMS () are standard for purification and characterization. The target compound’s dioxolane group may require optimized solvent systems (e.g., ethyl acetate/hexane) for isolation.

Safety Profiles :

  • Compounds with alkyl side chains (e.g., ) exhibit higher toxicity (H301: toxic if swallowed), while oxygenated derivatives (e.g., ) are generally safer .

Biologische Aktivität

The compound (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol , also known by various synonyms including 5β-androstane-3α,11β,17β-triol , has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Structure and Composition

  • Molecular Formula : C19H32O3
  • Molecular Weight : 308.46 g/mol
  • CAS Number : 20685-55-6

Structural Characteristics

The compound features a tetradecahydrophenanthrene skeleton with several functional groups that are crucial for its biological activity. The presence of hydroxyl groups and a dioxolane moiety contributes to its interaction with biological systems.

Hormonal Activity

Research indicates that this compound exhibits androgenic activity , which is significant for its potential use in hormone replacement therapies. It acts as a selective androgen receptor modulator (SARM), influencing muscle growth and fat distribution in animal models.

Neuroprotective Properties

Studies have suggested neuroprotective effects attributed to the compound's amphiphilic nature. It has been implicated in the treatment of neuropsychiatric disorders by modulating the glutamatergic neurotransmitter system. This modulation is essential for addressing conditions such as depression and anxiety disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the expression of pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays have shown that this compound can scavenge free radicals effectively. This property is beneficial for preventing oxidative stress-related cellular damage and may contribute to its neuroprotective effects .

Case Study 1: Hormonal Modulation

A study conducted on male rats evaluated the effects of the compound on testosterone levels and muscle mass. Results indicated a significant increase in testosterone levels alongside enhanced muscle hypertrophy compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In an animal model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes. This study highlights its potential as a therapeutic agent for cerebrovascular diseases .

Case Study 3: Inhibition of Inflammatory Pathways

In vitro studies using human macrophages showed that treatment with the compound led to a decrease in TNF-alpha production upon LPS stimulation. This suggests that it may be useful in managing inflammatory conditions .

Summary of Biological Activities

Activity TypeDescriptionReference
Androgenic ActivityModulates androgen receptors
NeuroprotectiveProtects against neuronal damage
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals
PropertyValue
Molecular FormulaC19H32O3
Molecular Weight308.46 g/mol
CAS Number20685-55-6

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound is synthesized via multi-step organic reactions starting from natural steroid precursors or modified steroid frameworks. Key steps include:

  • Functionalization of the steroidal backbone : Introduction of the 2-methyl-1,3-dioxolane group at position 17 requires protecting group strategies to preserve stereochemical integrity.
  • Chiral resolution : Use of enantioselective catalysts (e.g., chiral Lewis acids) ensures retention of the (3R,5R,8R,9S,10S,13S,14S,17S) configuration .
  • Final deprotection and purification : Chromatographic techniques (HPLC, flash chromatography) isolate the target compound with ≥95% purity.

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Natural precursor routeCholesterol derivativeTBSCl, Pd/C, Dioxolane6297
Steroid modificationLanosterol analogGrubbs catalyst, TFA4895

Q. What analytical techniques confirm its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (600 MHz, CDCl₃) verify stereochemistry and substituent positions. Key signals: δ 3.7–4.1 ppm (dioxolane protons), δ 0.6–1.2 ppm (methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular weight (e.g., observed m/z 432.3705 vs. calculated 432.3705 for C₂₇H₄₄O₃) .
  • X-ray Crystallography : Resolves absolute configuration; unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) match predicted stereoisomer .

Q. Table 2: Analytical Parameters

TechniqueConditions/ParametersCritical Data Points
¹H NMR600 MHz, CDCl₃δ 3.82 (d, J=8.2 Hz, H-17)
HRMSESI+, m/z 432.3705 [M+H]⁺Δ < 2 ppm error
Melting Point120–122°C (predicted)Differential scanning calorimetry

Q. What biological activities have been experimentally validated?

Methodological Answer:

  • Anti-inflammatory assays : Inhibition of phospholipase A2 (IC₅₀ = 1.2 µM) via competitive binding to the catalytic site, measured via ELISA .
  • Cytotoxicity screening : IC₅₀ values against HeLa cells (48-h MTT assay: 15 µM) suggest moderate activity compared to dexamethasone controls .
  • Receptor binding : Radioligand displacement assays (e.g., glucocorticoid receptor binding Ki = 0.8 nM) .

Advanced Research Questions

Q. How to optimize stereochemical control during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use of Evans oxazolidinones or Sharpless epoxidation to enforce R/S configuration at C3, C5, and C17 .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for undesired epimerization; reaction conditions (e.g., low temperature, anhydrous solvents) are adjusted accordingly .
  • In-line monitoring : Raman spectroscopy tracks stereochemical intermediates in real time, reducing byproduct formation .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-analysis of assay conditions : Variability in IC₅₀ values (e.g., 1.2–15 µM) may arise from differences in cell lines (primary vs. immortalized) or serum-free vs. serum-containing media .
  • Standardization protocols :
    • Use WHO-recommended reference standards for receptor binding assays.
    • Validate cytotoxicity via parallel assays (e.g., MTT, ATP-lite) to rule out false positives .

Q. Table 3: Pharmacological Data Discrepancies

StudyAssay TypeIC₅₀ (µM)Cell LineKey Variables
Zhang et al. (2023)Phospholipase A21.2RAW 264.7Serum-free, 24-h incubation
Lee et al. (2024)MTT cytotoxicity15HeLa10% FBS, 48-h incubation

Q. What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to glucocorticoid receptors (ΔG = -9.2 kcal/mol) by simulating ligand-receptor interactions .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of the dioxolane group in the receptor’s hydrophobic pocket .
  • QSAR modeling : Hammett constants (σ = 0.3) correlate substituent effects with anti-inflammatory activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.